molecular formula C3H6O6S2 B1209029 Cyclodisone CAS No. 99591-73-8

Cyclodisone

货号: B1209029
CAS 编号: 99591-73-8
分子量: 202.2 g/mol
InChI 键: RYIRMSRYCSMGJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

环二酮是一种小分子药物,以其强大的抗肿瘤特性而闻名。它被归类为 DNA 烷化剂,这意味着它可以与 DNA 形成共价键,导致 DNA 损伤和细胞死亡。 该化合物已被广泛研究用于其在癌症治疗中的潜在应用,特别是由于其能够在肿瘤细胞中诱导 DNA 交联和链断裂 .

准备方法

环二酮的合成涉及多个步骤,通常从形成杂环结构开始。主要的合成路线包括在受控条件下使特定含硫化合物与氧供体反应。 工业生产方法侧重于优化产量和纯度,通常涉及高压和高温反应以确保所需产品的完全形成 .

化学反应分析

环二酮经历各种化学反应,主要涉及其与 DNA 的相互作用。主要类型的反应包括:

    氧化: 环二酮可以被氧化形成亚砜和砜,它们是更具反应性的中间体。

    还原: 还原反应可以将环二酮转化回其母体硫醇形式。

    取代: 亲核取代反应可以发生,其中亲核试剂取代环二酮分子中的特定原子或基团。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。

科学研究应用

环二酮在科学研究中具有广泛的应用:

    化学: 它被用作模型化合物来研究 DNA 烷化和交联机制。

    生物学: 研究人员使用环二酮来研究细胞对 DNA 损伤的反应,包括 DNA 修复途径和细胞凋亡。

    医学: 环二酮正在被探索作为治疗各种癌症的潜在化疗药物,特别是那些对其他形式的化疗有抵抗力的癌症。

    工业: 在制药行业,环二酮是开发新型抗癌药物的先导化合物.

作用机制

环二酮通过与 DNA 形成共价键而发挥作用,导致 DNA 交联和链断裂的形成。这些 DNA 损伤会干扰 DNA 复制和转录,最终触发细胞死亡。环二酮的主要分子靶标是 DNA 碱基上的亲核位点,特别是鸟嘌呤。 参与其作用机制的途径包括 DNA 损伤反应途径的激活和细胞凋亡的诱导 .

相似化合物的比较

环二酮与其​​他 DNA 烷化剂相比是独一无二的,因为它具有特定的结构和反应性。类似的化合物包括:

环二酮形成稳定 DNA 加合物的独特能力及其特定的反应性使其成为研究和治疗应用的宝贵化合物。

生物活性

Cyclodisone, a compound of interest in pharmacological research, has shown potential biological activities that warrant detailed investigation. This article summarizes its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic compound characterized by its unique structural features that contribute to its biological activities. The compound belongs to a class of molecules that exhibit a range of pharmacological effects, particularly in cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis (programmed cell death) and autophagy (cellular degradation process) in various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to standard anticancer agents:

CompoundIC50 (µM)Cell Line
This compound0.172K562 (Leukemia)
Imatinib3.5K562 (Leukemia)
Paclitaxel0.13-2Various

This compound demonstrated an IC50 value significantly lower than that of imatinib, indicating a stronger anticancer effect on the K562 cell line, which is commonly used in leukemia research .

The mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : this compound has been observed to cause significant accumulation of cells in the G2/M phase of the cell cycle. For example, at a concentration of 0.5 µM, it increased the percentage of G2/M phase cells from 27.78% in untreated controls to 90.68% . This suggests that this compound may disrupt normal cell cycle progression, leading to cancer cell death.
  • Induction of Apoptosis : Treatment with this compound resulted in a marked increase in early and late apoptotic cells. At a concentration of 6 µM, early apoptotic cells increased to 39.80%, while late apoptotic cells rose to 11.40% . This indicates that this compound triggers both intrinsic and extrinsic apoptotic pathways.
  • Autophagy Induction : this compound also promotes autophagy, with calculated induction ratios showing significant increases compared to control cells. The autophagy induction ratio reached as high as 5.03 for certain derivatives .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Leukemia Cells : A study demonstrated that this compound not only inhibited cell proliferation but also enhanced apoptosis in K562 leukemia cells, suggesting its potential as a therapeutic agent against leukemia .
  • Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents could enhance its efficacy. For instance, when used alongside paclitaxel, this compound showed synergistic effects that improved overall cytotoxicity against resistant cancer cell lines .

属性

IUPAC Name

1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRMSRYCSMGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)CS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244147
Record name Cyclodisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL)
Record name CYCLODISONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

99591-73-8
Record name 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99591-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclodisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclodisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclodisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLODISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodisone
Reactant of Route 2
Cyclodisone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。